molecular formula C10H14N2O4S2 B586993 Sulthiame-d4 CAS No. 1795021-05-4

Sulthiame-d4

Cat. No.: B586993
CAS No.: 1795021-05-4
M. Wt: 294.376
InChI Key: HMHVCUVYZFYAJI-LNFUJOGGSA-N
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Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulthiame-d4 is synthesized by incorporating deuterium atoms into the Sulthiame molecule. The process involves the substitution of hydrogen atoms with deuterium, typically using deuterated reagents and solvents. The specific synthetic route may vary, but it generally includes the following steps:

    Deuteration of Precursors: The starting materials are deuterated using deuterated reagents.

    Formation of this compound: The deuterated precursors undergo a series of chemical reactions to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, ensuring high purity and yield. The production is carried out under controlled conditions to maintain the integrity of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: Sulthiame-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert this compound into its corresponding amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfonamides .

Scientific Research Applications

Sulthiame-d4 is widely used in scientific research due to its unique properties:

Comparison with Similar Compounds

    Acetazolamide: Another carbonic anhydrase inhibitor used as an anticonvulsant and diuretic.

    Topiramate: A broad-spectrum anticonvulsant that also inhibits carbonic anhydrase.

    Zonisamide: An anticonvulsant with multiple mechanisms of action, including carbonic anhydrase inhibition.

Uniqueness of Sulthiame-d4: this compound is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and half-life of the compound, making it a valuable tool in drug development and research .

Properties

CAS No.

1795021-05-4

Molecular Formula

C10H14N2O4S2

Molecular Weight

294.376

IUPAC Name

2,3,5,6-tetradeuterio-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide

InChI

InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D

InChI Key

HMHVCUVYZFYAJI-LNFUJOGGSA-N

SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N

Synonyms

4-(Tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4;  4-(Tetrahydro-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4 S,S-Dioxide;  2-(p-Sulfamoylphenyl)-tetrahydro-2H-1,2-thiazine-d4 1,1-Dioxide;  Bayer A 168-d4;  Conadil-d4;  Contravul-d4;  Elisa

Origin of Product

United States

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